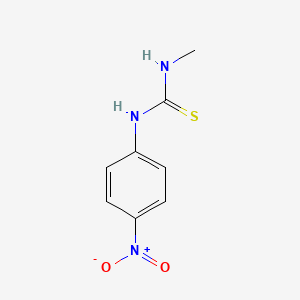

1-Methyl-3-(4-nitrophenyl)thiourea

Description

Properties

IUPAC Name |

1-methyl-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-9-8(14)10-6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H2,9,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLUBBFCORMPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387981 | |

| Record name | 1-methyl-3-(4-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16361-69-6 | |

| Record name | 1-methyl-3-(4-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N’-(4-nitrophenyl)thiourea can be synthesized through various methods. One common approach involves the reaction of N-methylthiourea with 4-nitroaniline in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium, and the product is isolated through filtration and purification techniques .

Industrial Production Methods

On an industrial scale, the synthesis of N-methyl-N’-(4-nitrophenyl)thiourea may involve the use of more efficient and scalable methods. For instance, the reaction of amines with carbon disulfide in an aqueous medium allows for the efficient synthesis of substituted thiourea derivatives . This method is advantageous due to its simplicity and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(4-nitrophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the nitro group can yield corresponding amines.

Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiourea group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: N-substituted thioureas.

Scientific Research Applications

Anticancer Activity

1-Methyl-3-(4-nitrophenyl)thiourea has shown promising anticancer properties. A study demonstrated that derivatives of thiourea, including this compound, exhibited significant cytotoxic effects against various cancer cell lines such as colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells. The IC50 values for these compounds were notably low, indicating potent activity compared to standard treatments like cisplatin .

Table 1: Cytotoxic Activity of Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1-Methyl-3-(4-nitrophenyl)thiourea | SW480 | <10 | High |

| 1-Methyl-3-(4-nitrophenyl)thiourea | PC3 | <10 | Moderate |

| 1-Methyl-3-(4-nitrophenyl)thiourea | K-562 | <10 | Moderate |

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In animal models, it significantly inhibited carrageenan-induced edema, demonstrating a reduction of inflammation comparable to established anti-inflammatories like Voltaren .

Table 2: Anti-inflammatory Activity Comparison

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| 1-Methyl-3-(4-nitrophenyl)thiourea | 100 | 57.9 |

| Voltaren | 50 | 49.9 |

Fungicidal Activity

The antifungal potential of thiourea derivatives, including 1-Methyl-3-(4-nitrophenyl)thiourea, has been explored against various plant pathogens. Research indicates that this compound exhibits significant activity against fungi such as Phomopsis and Fusarium, making it a candidate for agricultural applications in crop protection .

Table 3: Antifungal Activity of Thiourea Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|---|

| 1-Methyl-3-(4-nitrophenyl)thiourea | Phomopsis obscurans | 30 |

| 1-Methyl-3-(4-nitrophenyl)thiourea | Fusarium oxysporum | 50 |

Sensing Applications

Recent advancements have utilized thiourea derivatives in the development of colorimetric sensors for detecting anions and pollutants in wastewater. A specific application involved the synthesis of a polyethyleneimine-based sensor incorporating nitrophenyl thiourea groups, which demonstrated effective detection capabilities for various anionic species .

Table 4: Sensing Performance of Thiourea-based Sensors

| Sensor Type | Analyte Detected | Detection Limit |

|---|---|---|

| NTU−PEI Sensor | Nitrate ions | Low µM range |

| NTU−PEI Sensor | Phosphate anions | Low µM range |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the anticancer efficacy of 1-Methyl-3-(4-nitrophenyl)thiourea was tested on human colon cancer cell lines. Results indicated a substantial reduction in cell viability after treatment with the compound over a period of 72 hours, showcasing its potential as a therapeutic agent in oncology .

Case Study 2: Agricultural Application

Field trials were conducted to assess the antifungal efficacy of thiourea derivatives on crops affected by Fusarium species. The results highlighted a significant reduction in fungal infection rates when treated with formulations containing this compound, suggesting its viability as a fungicide in agricultural practices .

Mechanism of Action

The mechanism of action of N-methyl-N’-(4-nitrophenyl)thiourea involves its interaction with various molecular targets. The compound can form stable complexes with metal ions due to the presence of nitrogen and sulfur atoms, which serve as ligating centers . Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to its observed biological activities .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-nitrophenyl group in 1-Methyl-3-(4-nitrophenyl)thiourea enhances electrophilicity, favoring interactions with nucleophilic biological targets. In contrast, methoxy or methyl groups (e.g., in 1-Ethyl-3-(4-methoxyphenyl)thiourea) increase electron density, altering solubility and receptor binding .

- Sulfone and heterocyclic modifications : Compounds like 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea exhibit unique bioactivity due to sulfone and heterocyclic moieties, which stabilize interactions with enzymes like kinases .

Crystallographic and Physicochemical Properties

- Crystal Packing : X-ray studies of 1-(4-Nitrobenzoyl)-3-(4-nitrophenyl)thiourea reveal extensive hydrogen-bonding networks and π-π stacking between nitro groups, enhancing thermal stability. Similar behavior is expected in 1-Methyl-3-(4-nitrophenyl)thiourea .

- Solubility : The methyl group in 1-Methyl-3-(4-nitrophenyl)thiourea improves solubility in organic solvents (e.g., DMSO) compared to bulkier analogs like 1-Pentyl-3-(2-nitrophenyl)thiourea, which exhibit higher lipid membrane affinity .

Biological Activity

1-Methyl-3-(4-nitrophenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This compound features a nitrophenyl group, which is often associated with various biological effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profiles.

- IUPAC Name : 1-Methyl-3-(4-nitrophenyl)thiourea

- Molecular Formula : C8H10N4O2S

- Molecular Weight : 218.25 g/mol

The biological activity of 1-Methyl-3-(4-nitrophenyl)thiourea is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Thioureas are known to influence several biochemical pathways, which may include:

- Inhibition of Enzymatic Activity : Thiourea derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission .

- Antioxidant Activity : Some studies suggest that thiourea derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Anticancer Activity

Research indicates that thiourea derivatives, including 1-Methyl-3-(4-nitrophenyl)thiourea, have shown promising anticancer activity. Specific findings include:

- Cell Line Studies : In vitro studies have demonstrated that certain thioureas can induce apoptosis in cancer cell lines. For instance, IC50 values for related compounds ranged from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxicity .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-Methyl-3-(4-nitrophenyl)thiourea | MCF-7 (Breast Cancer) | ~10 |

| Related Thiourea Derivative | A549 (Lung Cancer) | 14 |

Antimicrobial Activity

The antimicrobial properties of thioureas have also been explored. Studies have shown that:

- Bacterial Inhibition : 1-Methyl-3-(4-nitrophenyl)thiourea exhibited antibacterial effects against several strains, with variable efficacy depending on the concentration used. The compound's structure allows it to disrupt bacterial cell wall synthesis or function .

Anti-inflammatory Activity

Thiourea derivatives have been investigated for their anti-inflammatory potential:

- Cytokine Inhibition : Compounds similar to 1-Methyl-3-(4-nitrophenyl)thiourea have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha at concentrations around 10 µg/mL . This suggests a potential role in managing inflammatory diseases.

Study on Enzyme Kinetics

A significant study examined the enzyme kinetics of thioureas using human flavin-containing monooxygenases (FMOs). The results highlighted:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-methyl-3-(4-nitrophenyl)thiourea, and how are reaction conditions optimized?

- Methodology :

- Step 1 : React 4-nitroaniline with thiophosgene in a basic medium (e.g., NaHCO₃) to generate the isothiocyanate intermediate.

- Step 2 : Introduce methylamine to the intermediate in a polar solvent (e.g., ethanol or methanol) under reflux.

- Step 3 : Purify via recrystallization using ethanol/water mixtures to achieve >85% yield .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to isothiocyanate) and solvent polarity to enhance regioselectivity and reduce byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at 4-position: δ ~8.2 ppm for aromatic protons) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions at ~3.2 Å) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 212.2) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Antimicrobial : Moderate activity against S. aureus (MIC 32 µg/mL) via membrane disruption, validated via time-kill assays .

- Enzyme Inhibition : IC₅₀ of 18 µM against urease, attributed to thiourea-metal coordination .

Advanced Research Questions

Q. How can computational methods predict the anion-binding properties of this thiourea derivative?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to evaluate electrostatic potential surfaces (EPS) for anion affinity (e.g., Cl⁻ binding ΔG = −5.2 kcal/mol) .

- MD Simulations : Simulate solvation dynamics in DMSO/water to assess transport efficiency (e.g., 70% Cl⁻ selectivity over NO₃⁻) .

- Validation : Correlate with experimental ITC (isothermal titration calorimetry) data .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in anticancer activity (IC₅₀ ranging 10–100 µM across studies):

- Root Cause : Variability in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (serum interference).

- Resolution : Standardize protocols (e.g., 48-hour exposure, 10% FBS) and validate via dose-response curves .

Q. How do hydrogen-bonding motifs influence crystal engineering of this compound?

- Analysis :

- Graph Set Notation : Identify C(4) chains from N–H···S interactions and R₂²(8) rings from π-π stacking (interplanar distance 3.5 Å) .

- Impact on Solubility : Stronger H-bonding correlates with lower solubility in apolar solvents (e.g., logP = 2.8) .

Q. What advanced synthetic routes improve yield and scalability?

- Innovations :

- Flow Chemistry : Use microreactors to enhance mixing (residence time <2 min) and achieve 92% yield .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate isothiocyanate formation (TOF = 120 h⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.